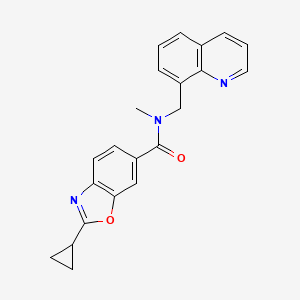![molecular formula C20H30N2O2 B5980461 1-(Cyclobutylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one](/img/structure/B5980461.png)
1-(Cyclobutylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one is a complex organic compound with a unique structure that includes a piperidin-2-one core, a cyclobutylmethyl group, and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the piperidin-2-one core, followed by the introduction of the cyclobutylmethyl group and the hydroxy group. Common reagents used in these reactions include organometallic compounds, reducing agents, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring can be employed to streamline the production process. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclobutylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidin-2-one core can undergo nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclobutylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Cyclobutylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
- 1-(Cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one
- 1-(Cyclopentylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one
Comparison: Compared to its analogs, 1-(Cyclobutylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one may exhibit unique properties due to the presence of the cyclobutylmethyl group. This group can influence the compound’s steric and electronic characteristics, potentially leading to differences in reactivity, binding affinity, and biological activity.
Propiedades
IUPAC Name |
1-(cyclobutylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-16-7-9-18(10-8-16)13-21(2)15-20(24)11-4-12-22(19(20)23)14-17-5-3-6-17/h7-10,17,24H,3-6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEWTJSAQGCFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)CC2(CCCN(C2=O)CC3CCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-oxo-3-{2-[5-(1-pyrrolidinylcarbonyl)-2-thienyl]-1-pyrrolidinyl}propyl)pyrazine](/img/structure/B5980379.png)
![(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one](/img/structure/B5980390.png)
![1-(3-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B5980397.png)
![2-{4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5980405.png)
![1-(cyclohexylcarbonyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B5980415.png)

![6-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5980430.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5980437.png)

![2-[1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinyl]-1,3-benzoxazole](/img/structure/B5980446.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B5980449.png)
![3-chloro-4-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5980450.png)
![2-{[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5980467.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5980469.png)
